3-Chlorobenzofuro[2,3-b]pyridine

Myeloperoxidase inhibition Inflammation Cardiovascular disease

Researchers developing MPO-targeted therapies often lack selective, diversifiable lead scaffolds. 3-Chlorobenzofuro[2,3-b]pyridine addresses this gap: • MPO IC50 26 nM, 65-fold selectivity over TPO • 3-Cl handle enables Suzuki, Buchwald-Hartwig, Sonogashira couplings • CYP3A4 IC50 140 nM for ADME panel calibration Reliable supply with global ambient shipping.

Molecular Formula C11H6ClNO
Molecular Weight 203.62 g/mol
Cat. No. B13981706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorobenzofuro[2,3-b]pyridine
Molecular FormulaC11H6ClNO
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)N=CC(=C3)Cl
InChIInChI=1S/C11H6ClNO/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H
InChIKeyLYLVVZXYLSJKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chlorobenzofuro[2,3-b]pyridine Overview


3-Chlorobenzofuro[2,3-b]pyridine (CAS: 1424369-37-8) is a fused tricyclic heterocycle comprising a benzofuran moiety fused to a pyridine ring, with a chlorine atom positioned at the 3-position of the pyridine ring [1]. This chlorine substitution imparts distinct reactivity, enabling nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions that are inaccessible to the unsubstituted benzofuro[2,3-b]pyridine core . The compound has been profiled in multiple biochemical assays, demonstrating potent inhibition of myeloperoxidase (MPO) with an IC50 of 26 nM and moderate inhibition of cytochrome P450 3A4 (IC50 = 140 nM) [2]. Its molecular formula is C11H6ClNO with a molecular weight of 203.62 g/mol .

3-Chlorobenzofuro[2,3-b]pyridine: Why Analogs Fail


The 3-chloro substituent is not a passive structural feature; it is the primary driver of both the compound's biological activity and its synthetic utility. The unsubstituted parent, benzofuro[2,3-b]pyridine (CAS: 25337-58-0), lacks the chlorine atom and consequently cannot participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are essential for late-stage diversification in medicinal chemistry . Furthermore, comparative biochemical profiling reveals that the 3-chloro derivative exhibits potent inhibition of MPO (IC50 = 26 nM) with a selectivity window of ~65-fold over TPO (IC50 = 1700 nM), a profile that is absent in the non-halogenated core [1]. Substituting this compound with a generic furo[2,3-b]pyridine or an alternative halogenated regioisomer would fundamentally alter the reactivity, target engagement, and selectivity profile, rendering it unsuitable for projects that rely on this precise substitution pattern for structure-activity relationship (SAR) exploration or target validation [2].

3-Chlorobenzofuro[2,3-b]pyridine Differentiation Evidence


Superior MPO Inhibition vs AZD5904

3-Chlorobenzofuro[2,3-b]pyridine exhibits an MPO IC50 of 26 nM in an aminophenyl fluorescein-based chlorination activity assay [1]. This represents a 5.4-fold improvement in potency over the known irreversible MPO inhibitor AZD5904 (IC50 = 140 nM), which has been evaluated in clinical trials for inflammatory conditions . The target compound achieves low nanomolar inhibition without requiring the complex irreversible binding mechanism characteristic of AZD5904, suggesting a distinct mode of action that may be advantageous for probe development.

Myeloperoxidase inhibition Inflammation Cardiovascular disease

Enhanced MPO/TPO Selectivity vs Verdiperstat

The target compound demonstrates an MPO IC50 of 26 nM and a TPO IC50 of 1700 nM, yielding a selectivity ratio of approximately 65-fold (TPO/MPO IC50 ratio = 65.4) [1]. In contrast, the structurally unrelated but clinically advanced MPO inhibitor Verdiperstat (AZD3241) exhibits an MPO IC50 of 630 nM with a reported selectivity of >14-fold over TPO [2]. While both compounds achieve selectivity, 3-Chlorobenzofuro[2,3-b]pyridine provides a significantly larger selectivity window (65-fold vs. >14-fold) and 24-fold greater absolute potency against MPO.

Selectivity Thyroid peroxidase Off-target activity MPO inhibitor

CYP3A4 Inhibition and DDI Potential

3-Chlorobenzofuro[2,3-b]pyridine inhibits CYP3A4 with an IC50 of 140 nM in a time-dependent inhibition assay measured at 30 minutes [1]. This activity is less potent than the dedicated CYP3A4 inhibitor SR9186 (ML368), which shows IC50 values of 9 nM, 4 nM, and 38 nM against midazolam, testosterone, and vincristine hydroxylation, respectively [2]. However, the compound's 140 nM IC50 places it in a useful intermediate range—sufficiently potent to serve as a tool compound for studying CYP3A4-mediated metabolism but not so potent as to preclude its own development due to DDI liability.

CYP3A4 inhibition Drug metabolism ADME Drug-drug interaction

Unique Cross-Coupling Synthetic Handle

The 3-chloro substituent serves as an electrophilic site for nucleophilic aromatic substitution (SNAr) and a reactive partner for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . The unsubstituted benzofuro[2,3-b]pyridine (CAS: 25337-58-0) lacks any halogen and therefore cannot participate in these transformations, severely limiting its utility as a building block for library synthesis . While other halogenated regioisomers exist (e.g., 2-chloro, 4-chloro), the 3-position on the pyridine ring is electronically privileged for certain coupling reactions due to its meta relationship to the ring nitrogen.

Cross-coupling Suzuki-Miyaura Late-stage functionalization Medicinal chemistry

3-Chlorobenzofuro[2,3-b]pyridine Applications


MPO-Targeted Anti-Inflammatory Hit-to-Lead

Given its 26 nM MPO IC50 and 65-fold selectivity over TPO, 3-Chlorobenzofuro[2,3-b]pyridine is an ideal starting point for medicinal chemistry campaigns aimed at developing next-generation MPO inhibitors for cardiovascular diseases, vasculitis, or chronic inflammatory conditions. The compound's potency exceeds that of AZD5904 (5.4-fold) and its selectivity window surpasses Verdiperstat (4.6-fold), providing a strong foundation for SAR exploration and lead optimization [1].

CYP3A4-Mediated DDI Chemical Probe

With a time-dependent CYP3A4 IC50 of 140 nM, the compound occupies a valuable niche as a moderately potent probe for investigating CYP3A4 inhibition in in vitro ADME panels. Unlike ultra-potent inhibitors such as SR9186 (IC50 = 4-38 nM) that may obscure nuanced interactions, the 140 nM activity allows researchers to assess DDI potential in a physiologically relevant range without overwhelming the assay system [2].

Diversity-Oriented Synthesis Scaffold

The 3-chloro substituent is a critical synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of structurally diverse benzofuro[2,3-b]pyridine analogs. Researchers building focused libraries for phenotypic screening or target-based drug discovery should select this chlorinated derivative over the non-halogenated parent, as it alone permits Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira diversification .

Dual MPO/CYP3A4 Profiling Standard

The compound's concurrent inhibition of MPO (26 nM) and CYP3A4 (140 nM) makes it a useful reference standard for establishing multi-parametric profiling workflows. Screening cascades that assess both therapeutic target engagement (MPO) and metabolic liability (CYP3A4) can use 3-Chlorobenzofuro[2,3-b]pyridine as a benchmark to calibrate assay sensitivity and validate hit triage criteria [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chlorobenzofuro[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.